
tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a thiane ring with a 1,1-dioxo substitution, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of tert-butyl 4-thiomorpholinecarboxylate with appropriate reagents to introduce the carbamoyl and dioxo functionalities. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the thiane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems .
Medicine
In medicine, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is investigated for its potential therapeutic applications. Its structural features may allow it to act as a pharmacophore in the design of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar in structure but lacks the carbamoyl group.
tert-Butyl 2-carbamoyl-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar but with a different substitution pattern on the thiane ring.
Uniqueness
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .
Eigenschaften
Molekularformel |
C11H19NO5S |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
tert-butyl 4-carbamoyl-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
DCVMZVQNZUCEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




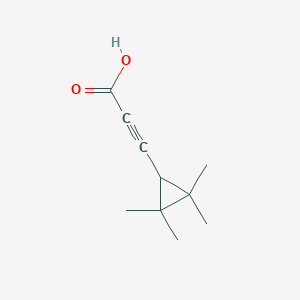
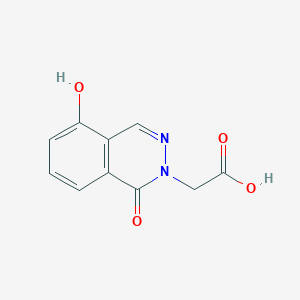
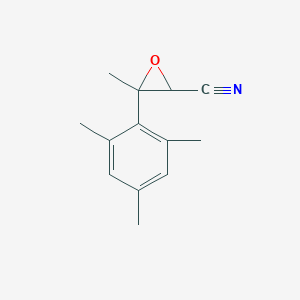

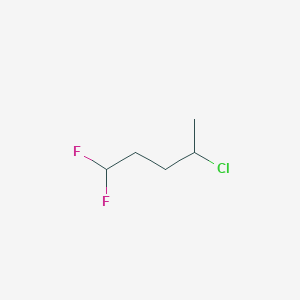
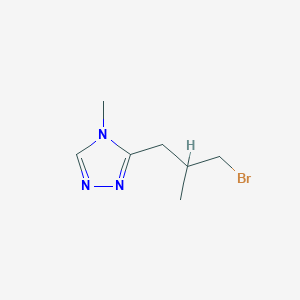
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
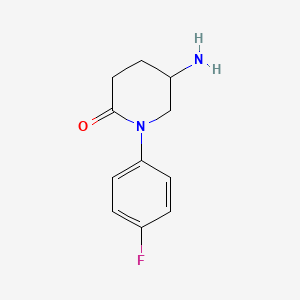
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
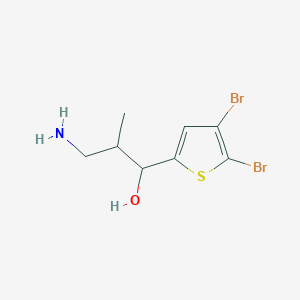
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
